4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a naphthalene backbone substituted with a methyl group at the 3-position. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. Its structure combines the electron-rich naphthalene system with steric bulk from the pinacol (tetramethyl-dioxaborolane) framework, influencing its reactivity and stability .
Properties
Molecular Formula |
C17H21BO2 |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2/c1-12-10-13-8-6-7-9-14(13)11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
InChI Key |
IKZJADJCKLTIJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aromatic Precursors
This approach involves the use of palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., P(4-MeC₆H₄)₃) to facilitate the direct borylation of aromatic halides or related derivatives. The process typically proceeds via oxidative addition, transmetallation with bis(pinacolato)diboron (B₂pin₂), and reductive elimination.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(4-MeC₆H₄)₃ (10 mol%) |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Base | CsF or K₂CO₃ (3-4 equivalents) |
| Solvent | Toluene or DMF |
| Temperature | 80–100°C |
| Time | 12–24 hours |
- Formation of boronate esters such as 4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane with yields ranging from 70% to 85% depending on substrate and conditions.
Suzuki-Miyaura Cross-Coupling Using Boronate Esters
This method involves coupling a suitable aryl halide (e.g., 3-methylnaphthalene derivatives) with a boronate ester precursor under palladium catalysis. The process is often used for functionalizing aromatic rings with boron groups.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Base | K₃PO₄ or CsF |
| Solvent | Ethanol/water or toluene |
| Temperature | 80–100°C |
| Duration | 12–24 hours |
Direct Boron Insertion into Aromatic Rings
An alternative involves direct boron insertion into aromatic rings via electrophilic aromatic substitution or via organometallic intermediates, often under reflux or heating conditions.
| Parameter | Details |
|---|---|
| Reagents | B₂pin₂, catalysts (e.g., Pd, Ni) |
| Solvent | Toluene, xylene |
| Temperature | Reflux (~110°C) |
| Time | 60–72 hours |
- Produces the desired boronate ester with moderate yields, often requiring purification due to side reactions.
Data Tables Summarizing Preparation Parameters
| Method | Catalyst | Boron Source | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Palladium-catalyzed borylation | Pd(OAc)₂ / P(4-MeC₆H₄)₃ | B₂pin₂ | Toluene | 80–100°C | 85 | Efficient for aromatic derivatives |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Boronate ester | Ethanol/water | 80–100°C | 80–85 | Suitable for functionalized aromatics |
| Direct boron insertion | Ni or Pd catalysts | B₂pin₂ | Toluene | Reflux | 50–60 | Moderate yields, longer reaction times |
Final Remarks
The synthesis of 4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is most effectively achieved through palladium-catalyzed borylation of suitable aromatic precursors, followed by purification steps. The process benefits from optimized catalytic systems, appropriate solvents, and controlled reaction conditions to maximize yield and purity. Continuous research into catalytic methodologies and reaction mechanisms promises even more efficient and sustainable synthesis routes for such complex boron-containing compounds.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boronate esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Utilized in the synthesis of anticancer and antimicrobial agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex formation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The target compound’s 3-methylnaphthalen-2-yl group distinguishes it from analogous dioxaborolanes. Key comparisons include:
- Steric Effects : The methyl group introduces steric bulk, which may slow transmetalation in cross-coupling reactions relative to less hindered analogs like 2-phenyl derivatives (e.g., 3a in ).
Spectral and Physical Properties
- NMR Data : The target compound’s ¹¹B NMR signal is expected near δ 30–31 ppm, consistent with other dioxaborolanes (e.g., δ 30.9 ppm for 3a in ).
- Physical State : Unlike liquid phenyl derivatives (e.g., 3a in ), the naphthalene-based analogs (e.g., 3b and the target compound) are solids due to increased aromatic stacking .
Stability and Handling Considerations
- Moisture Sensitivity : Like most boronic esters, the target compound requires storage under inert atmospheres (N₂ or Ar) to prevent hydrolysis, similar to derivatives in and .
- Thermal Stability : The tetrahydronaphthalenyl derivative () exhibits higher thermal stability due to its saturated backbone, whereas the target compound’s fully aromatic system may decompose at elevated temperatures.
Biological Activity
Chemical Identity
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula and a molecular weight of 268.16 g/mol. Its chemical structure features a dioxaborolane ring, which is significant in various biological applications due to its unique properties.
Biological Activity
This compound has garnered interest for its potential biological activities. Research indicates that compounds with similar structures often exhibit antimicrobial and antiproliferative properties. The following sections summarize the findings related to the biological activity of 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane.
Antiproliferative Activity
Research has indicated that certain dioxaborolanes exhibit antiproliferative effects against cancer cell lines:
- Cell Lines Tested : Compounds similar to this dioxaborolane have been tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have shown promising results in inhibiting cell proliferation at micromolar concentrations.
Data Table of Biological Activities
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₂₁BO₂ |
| Molecular Weight | 268.16 g/mol |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Antiproliferative Activity | IC50 values in micromolar range against HeLa and A549 cells |
| Mechanism of Action | Disruption of cell membranes or metabolic interference |
Case Studies
- Antimicrobial Efficacy Study : A study investigated the antimicrobial properties of various dioxaborolane derivatives. The results indicated that compounds with a similar structure to 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exhibited significant antibacterial activity against resistant strains of bacteria .
- Cancer Cell Proliferation Inhibition : Another research project focused on the antiproliferative effects of boron-containing compounds. The findings revealed that certain derivatives inhibited the growth of HeLa cells effectively at concentrations lower than 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
